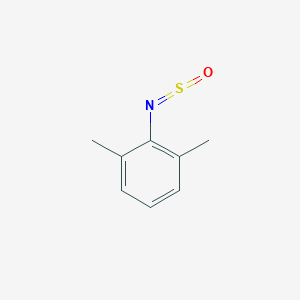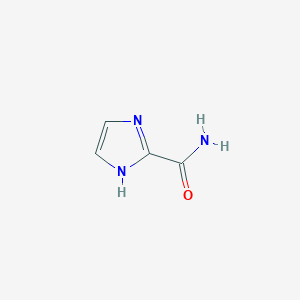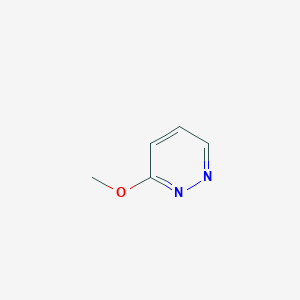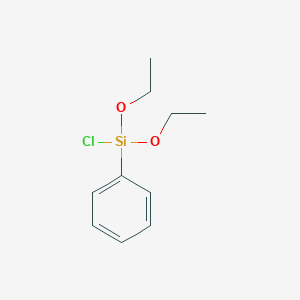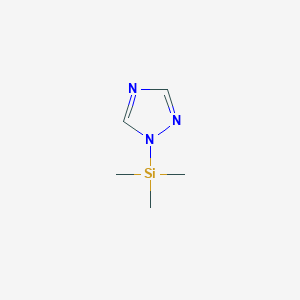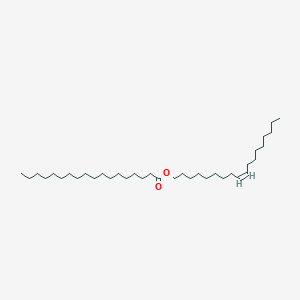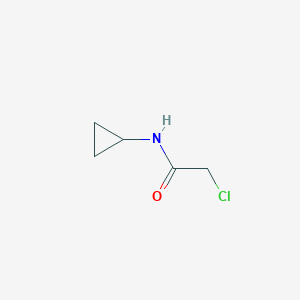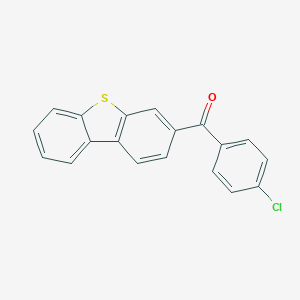
Phosphine oxide, cyclohexyldihexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, cyclohexyldihexyl- is a chemical compound that is widely used in scientific research. It is a type of phosphine oxide that has been found to have various applications in the field of chemistry, biology, and medicine. In
Wirkmechanismus
The mechanism of action of phosphine oxide, cyclohexyldihexyl- is not fully understood. However, it is believed to act as a Lewis base, which means that it donates a pair of electrons to a metal ion to form a coordinate bond. This property makes it useful in the stabilization of metal complexes.
Biochemische Und Physiologische Effekte
Phosphine oxide, cyclohexyldihexyl- has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic, making it safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using phosphine oxide, cyclohexyldihexyl- in lab experiments is its ability to stabilize metal complexes. This property makes it useful in the synthesis of organic compounds and in the study of various chemical reactions. However, one of the limitations of using this compound is its high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of phosphine oxide, cyclohexyldihexyl- in scientific research. One potential area of research is the development of new catalysts for chemical reactions. Another area of research is the study of the properties of metal complexes stabilized by this compound. Additionally, there is potential for the development of new drugs based on the properties of phosphine oxide, cyclohexyldihexyl-.
Synthesemethoden
The synthesis of phosphine oxide, cyclohexyldihexyl- is a complex process that involves several steps. The most common method of synthesis involves the reaction of cyclohexyldihexylamine with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction results in the formation of phosphine oxide, cyclohexyldihexyl- as the final product.
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, cyclohexyldihexyl- has been extensively used in scientific research due to its unique properties. It is commonly used as a ligand in organometallic chemistry, where it is used to stabilize metal complexes. It has also been used as a catalyst in various chemical reactions, including the synthesis of organic compounds.
Eigenschaften
CAS-Nummer |
18470-21-8 |
|---|---|
Produktname |
Phosphine oxide, cyclohexyldihexyl- |
Molekularformel |
C18H37OP |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
dihexylphosphorylcyclohexane |
InChI |
InChI=1S/C18H37OP/c1-3-5-7-12-16-20(19,17-13-8-6-4-2)18-14-10-9-11-15-18/h18H,3-17H2,1-2H3 |
InChI-Schlüssel |
SXNHVRVUGYTRGR-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(CCCCCC)C1CCCCC1 |
Kanonische SMILES |
CCCCCCP(=O)(CCCCCC)C1CCCCC1 |
Andere CAS-Nummern |
18470-21-8 |
Synonyme |
Cyclohexyldihexylphosphine oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



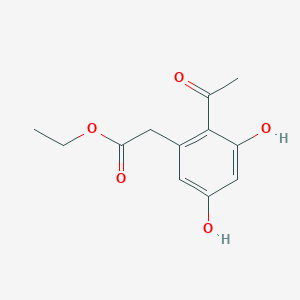
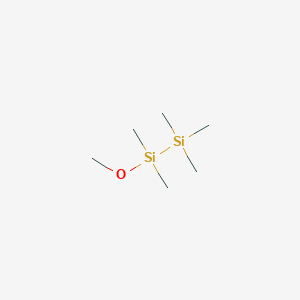
![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)
